3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1215206-59-9
VCID: VC0113912
InChI: InChI=1S/C15H14O3/c1-10-6-7-12(9-14(10)18-2)11-4-3-5-13(8-11)15(16)17/h3-9H,1-2H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC
Molecular Formula: C15H14O3
Molecular Weight: 242.274

3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

CAS No.: 1215206-59-9

Cat. No.: VC0113912

Molecular Formula: C15H14O3

Molecular Weight: 242.274

* For research use only. Not for human or veterinary use.

3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid - 1215206-59-9

Specification

CAS No. 1215206-59-9
Molecular Formula C15H14O3
Molecular Weight 242.274
IUPAC Name 3-(3-methoxy-4-methylphenyl)benzoic acid
Standard InChI InChI=1S/C15H14O3/c1-10-6-7-12(9-14(10)18-2)11-4-3-5-13(8-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Standard InChI Key SLWJRQGPKGBLCZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC

Introduction

3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It is a derivative of biphenyl, featuring a methoxy group at the 3' position, a methyl group at the 4' position, and a carboxylic acid group at the 3 position . This compound is of interest in various scientific research fields due to its potential applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production

In industrial settings, large-scale Suzuki-Miyaura coupling reactions are optimized for efficiency, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemistry

3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid serves as a building block in organic synthesis for the preparation of more complex molecules. Its versatility in forming various derivatives makes it a valuable intermediate in chemical synthesis.

Biology and Medicine

This compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Additionally, it is explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry

It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its structural properties.

Mechanism of Action

The mechanism of action of 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity and specificity.

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